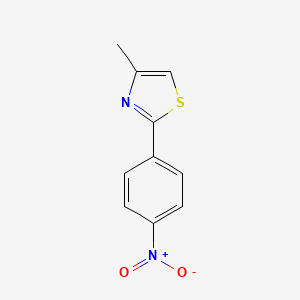
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a nitrophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Methyl-4-nitrophenyl-1,3-thiazole: Similar structure but with different substitution pattern.
4-Methyl-2-phenyl-1,3-thiazole: Lacks the nitro group, which may affect its reactivity and biological activity.
2-Methyl-4-phenyl-1,3-thiazole: Another isomer with different substitution pattern.
Uniqueness
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole is unique due to the presence of both the methyl and nitrophenyl groups, which can influence its chemical reactivity and biological properties. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.
属性
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-6-15-10(11-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJCMCZSVYVDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/new.no-structure.jpg)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)
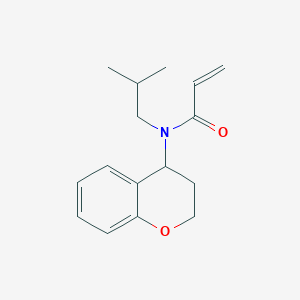

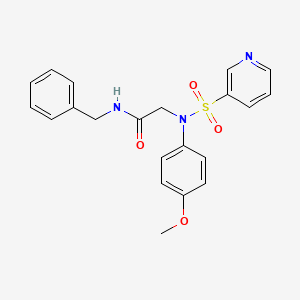
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2570830.png)
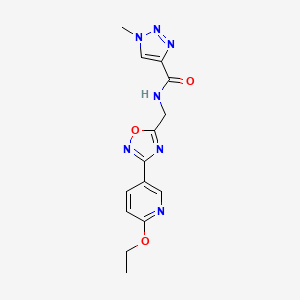
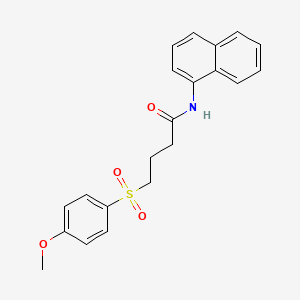
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)
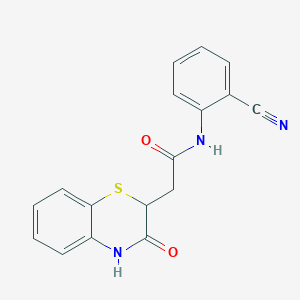

![(2E)-3-(4-chlorophenyl)-N'-[(E)-3,4-dichlorobenzoyl]prop-2-enehydrazide](/img/structure/B2570840.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)
